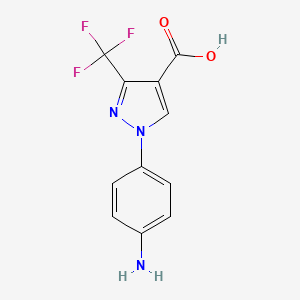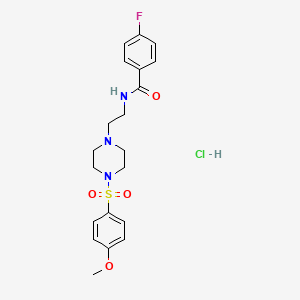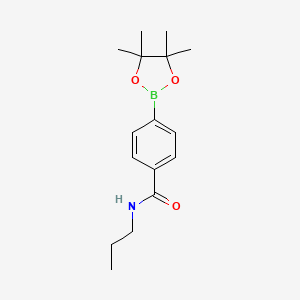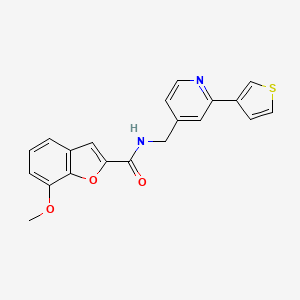
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as ATPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ATPC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its ability to bind to specific targets, such as copper ions or enzymes, and induce a physiological response. For example, 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid binds to copper ions and undergoes a color change, which can be used to detect the presence of copper ions in biological samples. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid also binds to carbonic anhydrase IX and inhibits its activity, which can potentially lead to the selective destruction of cancer cells. The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a photosensitizer involves its ability to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, depending on its target and concentration. For example, 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to induce a dose-dependent increase in reactive oxygen species in cancer cells, which can lead to cell death. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been shown to inhibit the activity of carbonic anhydrase IX, which can potentially lead to the selective destruction of cancer cells. Additionally, 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to bind to copper ions and induce a color change, which can be used to detect the presence of copper ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments, including its ability to selectively bind to specific targets, such as copper ions or enzymes, and induce a physiological response. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid also has potential as a photosensitizer in photodynamic therapy, which can selectively destroy cancer cells. However, the limitations of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid include its potential toxicity at high concentrations and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, including its use as a fluorescent probe for the detection of copper ions in biological samples. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid also has potential as a selective inhibitor of carbonic anhydrase IX, which can potentially lead to the selective destruction of cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a photosensitizer in photodynamic therapy. Overall, the study of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has the potential to lead to the development of new diagnostic and therapeutic approaches for various diseases, including cancer.
Métodos De Síntesis
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone, followed by the reaction of the resulting intermediate with ethyl acetoacetate. Another method involves the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone, followed by the reaction of the resulting intermediate with ethyl 2-oxo-4-phenylbutanoate. The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been achieved using a one-pot reaction involving the reaction of 4-aminophenylhydrazine with 1,1,1-trifluoro-3-chloro-2-propanone and ethyl acetoacetate.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of copper ions. 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has also been investigated for its potential as a selective inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-8(10(18)19)5-17(16-9)7-3-1-6(15)2-4-7/h1-5H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUXSZYCBWKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)




![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)
![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)
![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)

![2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2762394.png)
